3-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-7-5-14(6-8-17)18-9-10-19(25)24(23-18)12-11-22-20(26)15-3-2-4-16(21)13-15/h2-10,13H,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXTBUODZJTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a unique structural framework that includes a chloro group, a methoxy group, and a pyridazine core, which contribute to its reactivity and biological properties.
Molecular Formula
- C : 19
- H : 19
- Cl : 1
- N : 3
- O : 2
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that related pyridazine derivatives can inhibit tubulin assembly, which is a critical process in cancer cell proliferation. The inhibition of tubulin polymerization is particularly significant as it disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Inhibition of Tubulin Assembly
- Mechanism of Action
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with microbial enzymes, potentially leading to growth inhibition .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling cascades.
- Nucleic Acid Interaction : Potential interactions with DNA/RNA could affect gene expression and protein synthesis .
Comparative Studies
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | <5 | Tubulin Assembly Inhibitor |
| Compound B | <10 | Antimicrobial Activity |
| 3-Chloro-N-(...) | TBD | Potential Anticancer |
Future Directions
Further research is needed to fully elucidate the biological mechanisms at play and to determine the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and possible resistance mechanisms will be crucial for developing effective therapeutic strategies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Ring
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921825-95-8)
- Structure : Differs by a chlorine substituent at the 2-position of the benzamide ring instead of 3.
- Molecular Weight : 383.8 g/mol (C₂₀H₁₈ClN₃O₃).
2-Chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923174-47-4)
- Structure : Adds a fluorine atom at the 6-position of the benzamide ring.
- Molecular Weight : 401.8 g/mol (C₂₀H₁₇ClFN₃O₃).
- Impact: Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to the non-fluorinated analog .
Core Modifications and Linker Variations
N-(1H-Benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1232797-24-8)
- Structure : Replaces the ethylbenzamide group with a benzimidazole-acetamide linker.
- Molecular Weight : 375.4 g/mol (C₂₀H₁₇N₅O₃).
Ethyl 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (Compound 3, )
Substituent Effects on the Pyridazinone Ring
3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6f, )
- Structure: Incorporates a 4-chlorophenylpiperazinyl group on the pyridazinone core.
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide ()
Comparative Data Table
Key Findings and Implications
Substituent Position Matters : The position of chlorine on the benzamide (2- vs. 3-) significantly influences steric and electronic interactions, which could dictate selectivity in drug-receptor binding .
Fluorination Enhances Stability : The addition of fluorine at the 6-position (CAS 923174-47-4) improves metabolic resistance, a critical factor in drug development .
Synergistic Effects : Combining chloro and fluoro substituents () or integrating piperazine rings () creates compounds with dual advantages in solubility and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
